molecular formula C17H18F3N3O3S B11151599 Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate

Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate

Cat. No.: B11151599
M. Wt: 401.4 g/mol
InChI Key: LFLKDFLZHHUWKJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate is a complex organic compound that features a trifluoromethyl group, a benzothiazole ring, and a piperidinecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ethyl 1-piperidinecarboxylate in the presence of a coupling agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and benzothiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H18F3N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 4-[[2-(trifluoromethyl)-1,3-benzothiazole-6-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H18F3N3O3S/c1-2-26-16(25)23-7-5-11(6-8-23)21-14(24)10-3-4-12-13(9-10)27-15(22-12)17(18,19)20/h3-4,9,11H,2,5-8H2,1H3,(H,21,24)

InChI Key

LFLKDFLZHHUWKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F

Origin of Product

United States

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